
4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- is a heterocyclic compound that contains a thiazine ring. Thiazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazin-2-amine derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes include:
Cyclization of thioamides with α-haloketones: This method involves the reaction of thioamides with α-haloketones in the presence of a base.
Condensation reactions: Condensation of amines with carbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods for thiazine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazin-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazine ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation reactions.
Reduced thiazine derivatives: Formed from reduction reactions.
Substituted thiazine derivatives: Formed from substitution reactions.
Scientific Research Applications
4H-1,3-Thiazin-2-amine derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Used as scaffolds for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Agriculture: Used as pesticides and herbicides due to their biological activity.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-2-amine derivatives depends on their specific structure and target. Generally, these compounds interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism involves binding to the active site of the target, altering its function.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Thiazine: A parent compound with similar structural features.
Benzothiazine: Contains a benzene ring fused to the thiazine ring.
Phenothiazine: A tricyclic compound with a thiazine ring fused to two benzene rings.
Uniqueness
4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- is unique due to the presence of specific substituents on the thiazine ring, which can significantly influence its chemical reactivity and biological activity. The chloro, methoxy, and methyl groups contribute to its distinct properties compared to other thiazine derivatives.
Properties
CAS No. |
91766-97-1 |
|---|---|
Molecular Formula |
C12H15ClN2OS |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
ZHJQPLHOAYYVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)
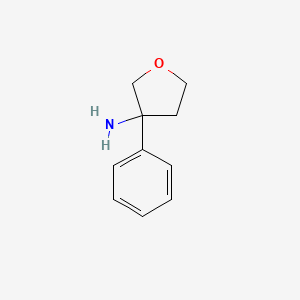
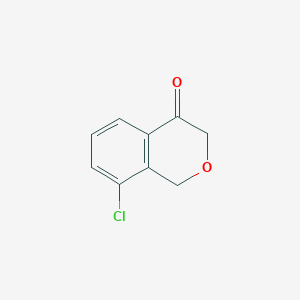
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
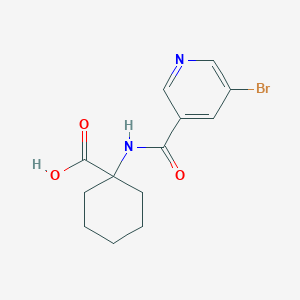
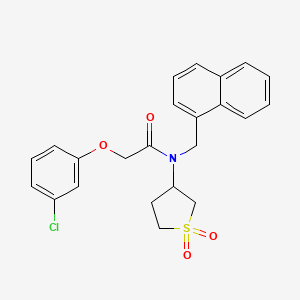
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
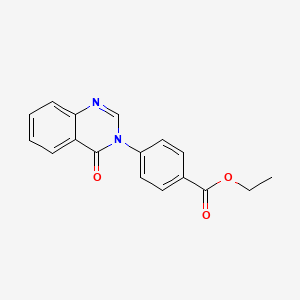
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

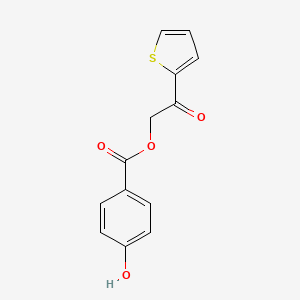
![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

